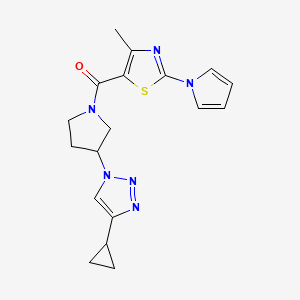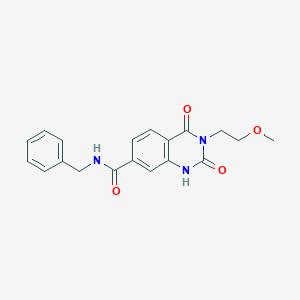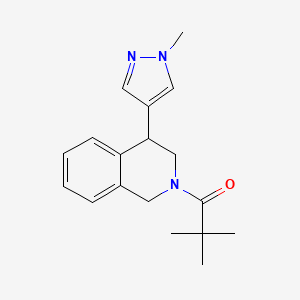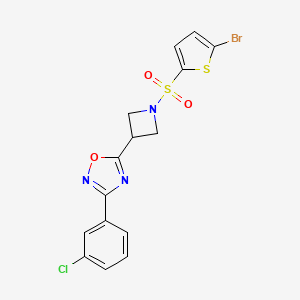
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a derivative of 1,2,3-triazole . It is structurally related to VHL inhibitors, which are used for the treatment of various conditions such as anemia, ischemia, stroke, and damage to the cardiovascular system during ischemia .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, including this compound, often involves the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne . This reaction, catalyzed by Cu(I), forms 1,2,3-triazoles selectively and without side reactions .Molecular Structure Analysis
The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . There is considerable delocalization of π-electron density within the triazole ring, as indicated by the pattern of bond distances .Scientific Research Applications
Synthesis and Molecular Docking Studies
Compounds with structural features similar to the specified molecule, including heterocyclic entities like oxazole, pyrazoline, and pyridine, have been synthesized and evaluated for their biological activities. These studies typically involve molecular docking to predict interactions with biological targets, which is crucial for drug design and discovery processes. For example, research on heterocyclic compounds has shown potential applications in anticancer and antimicrobial activities, where molecular docking studies provide insights into overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antiviral Activity and Synthesis of Derivatives
The synthesis of derivatives based on pyrazole, triazine, and thiazole structures has been explored for antiviral activities. Such studies involve creating novel heterocyclic compounds and evaluating their cytotoxicity and effectiveness against viruses like HSV1 and HAV-MBB. This line of research is critical for developing new antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Heterocyclic Cores in Drug Design
Exploration of small molecules with heterocyclic cores, flanked by basic functionalities, showcases the diversity in designing high-affinity, selective antagonists targeting specific receptors, such as the human histamine H(3) receptor. This approach is significant for developing therapeutics with improved specificity and efficacy (Swanson et al., 2009).
Isomorphous Structures and Exchange Rules
Studies on isomorphous structures, particularly those involving substitutions like the chlorine-methyl exchange, contribute to understanding the crystallographic and molecular properties of heterocyclic compounds. Such research can inform the synthesis of more stable and effective molecules for various applications, including materials science and pharmacology (Swamy et al., 2013).
Mechanism of Action
Future Directions
The future research directions for this compound could involve further exploration of its potential as a VHL inhibitor, given its structural similarity to known VHL inhibitors . Additionally, its synthesis via the azide-alkyne Huisgen cycloaddition suggests potential for the development of a variety of structurally similar compounds .
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12-16(26-18(19-12)22-7-2-3-8-22)17(25)23-9-6-14(10-23)24-11-15(20-21-24)13-4-5-13/h2-3,7-8,11,13-14H,4-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBIDTVDRHPYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2984643.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2984645.png)
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/no-structure.png)



![5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B2984657.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2984660.png)
![2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2984661.png)

![7-[(2-Chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2984663.png)
